REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]3[C:15]([N:16]=2)=[CH:14][N:13]=[N:12][CH:11]=3)=[C:4]([O:17][CH3:18])[CH:3]=1.[CH2:19](I)[CH3:20]>>[CH3:18][O:17][C:4]1[CH:3]=[C:2]([S:1][CH2:19][CH3:20])[CH:7]=[CH:6][C:5]=1[C:8]1[NH:9][C:10]2[C:15]([N:16]=1)=[CH:14][N:13]=[N:12][CH:11]=2
|
Name
|
2-(4-mercapto-2-methoxyphenyl)-1,3,5,6-tetraazaindene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=CC(=C(C=C1)C=1NC2=CN=NC=C2N1)OC
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)SCC)C=1NC2=CN=NC=C2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |